2-Bromo-5-ethynylpyridine

Sonogashira coupling Heterobifunctional building blocks Sequential cross-coupling

2-Bromo-5-ethynylpyridine (CAS 569672-28-2) is an essential building block featuring an ortho-bromine and a para-ethynyl group. This unique substitution pattern enables sequential, orthogonal cross-coupling reactions—specifically Suzuki-Miyaura at C2 and Sonogashira or CuAAC at C5—without intermediate deprotection steps. This dual reactivity, absent in monosubstituted analogs or positional isomers, streamlines the synthesis of complex molecules for pharmaceutical discovery and materials science, thereby reducing step count and accelerating R&D timelines.

Molecular Formula C7H4BrN
Molecular Weight 182.02 g/mol
CAS No. 569672-28-2
Cat. No. B033264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-ethynylpyridine
CAS569672-28-2
Molecular FormulaC7H4BrN
Molecular Weight182.02 g/mol
Structural Identifiers
SMILESC#CC1=CN=C(C=C1)Br
InChIInChI=1S/C7H4BrN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H
InChIKeyWRORYOXBXUUDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-ethynylpyridine (CAS 569672-28-2) Procurement: Heterobifunctional Pyridine Building Block for Sequential Cross-Coupling


2-Bromo-5-ethynylpyridine (CAS 569672-28-2) is a heterobifunctional pyridine building block containing an ortho-bromine substituent at the 2-position and a terminal ethynyl group at the 5-position . With a molecular formula of C₇H₄BrN and a molecular weight of 182.02 g/mol, this compound enables orthogonal reactivity in cross-coupling reactions—the aryl bromide participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, while the terminal alkyne undergoes Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. As a substituted pyridine heterocycle, it serves as a versatile intermediate in pharmaceutical and materials science research .

Why 2-Bromo-5-ethynylpyridine Cannot Be Replaced by Common 5-Ethynylpyridine Analogs


Generic substitution of 2-Bromo-5-ethynylpyridine with other 5-ethynylpyridine derivatives fails due to fundamental differences in orthogonal reactivity profiles. 5-Ethynylpyridine and its simple alkyl/aryl-substituted analogs lack the second reactive handle (the 2-bromo substituent) required for sequential cross-coupling strategies . Conversely, the positional isomer 5-Bromo-2-ethynylpyridine (CAS 111770-86-6) places the bromine para to the pyridine nitrogen rather than ortho, resulting in altered electronic properties and steric accessibility that affect reaction kinetics and regioselectivity [1]. 2-Bromo-5-ethynylpyridine uniquely provides both (1) a bromine at the ortho position—the most reactive site on pyridine for palladium-catalyzed cross-couplings due to inductive activation by the adjacent nitrogen—and (2) a terminal ethynyl group at the para-like 5-position, enabling independent, stepwise functionalization without protecting group manipulation [2].

2-Bromo-5-ethynylpyridine: Quantified Differentiation Evidence for Procurement Decisions


Sonogashira Coupling Efficiency: 2-Bromo-5-ethynylpyridine vs. 5-Bromo-2-ethynylpyridine Regioisomer

2-Bromo-5-ethynylpyridine is synthesized from 2-Bromo-5-iodopyridine via Sonogashira coupling with TMS-acetylene, achieving an 81% isolated yield after one-pot deprotection and recrystallization . In contrast, the regioisomer 5-Bromo-2-ethynylpyridine (CAS 111770-86-6) presents the ethynyl group ortho to the pyridine nitrogen and the bromine para, a substitution pattern that alters the electronics of the cross-coupling and may necessitate different reaction conditions or result in different yield outcomes due to altered steric and electronic factors [1].

Sonogashira coupling Heterobifunctional building blocks Sequential cross-coupling

Purity Grade Availability: 2-Bromo-5-ethynylpyridine Commercial Specifications

2-Bromo-5-ethynylpyridine is commercially available from multiple reputable vendors with purity specifications spanning 95% to 98% . Sigma-Aldrich offers the compound at 97% purity with storage at 2-8°C under dry, sealed conditions . MolCore supplies it at ≥98% (NLT 98%) purity . Combi-Blocks offers 96% purity with refrigerated storage . Bidepharm provides 95% standard purity with batch-specific QC documentation including NMR, HPLC, and GC . This tiered availability allows procurement selection based on application-specific purity requirements.

Building block procurement Quality specifications Purity benchmarking

Orthogonal Reactivity Design: Dual-Functional Handle Comparison

2-Bromo-5-ethynylpyridine provides two distinct and independently addressable reactive sites: an aryl bromide at C2 for Suzuki-Miyaura and Buchwald-Hartwig couplings, and a terminal alkyne at C5 for Sonogashira coupling and CuAAC click chemistry [1]. In contrast, monosubstituted analogs such as 5-ethynylpyridine or 2-bromopyridine each offer only a single reactive handle, limiting their utility to one-step derivatization unless additional functionalization steps are employed . This orthogonal design eliminates the need for protecting group strategies, reducing synthetic step count and improving overall yield in multi-step sequences.

Orthogonal cross-coupling Sequential functionalization Heterobifunctional scaffolds

Patent-Cited Synthetic Utility in Macrocycle Construction

2-Bromo-5-ethynylpyridine has been specifically cited for use in the synthesis of terpyridine-based macrocycles, representing a defined application space where its dual functionality is essential for constructing extended conjugated architectures . While numerous pyridine building blocks are commercially available, the specific substitution pattern of 2-Bromo-5-ethynylpyridine positions it as the required intermediate for this macrocycle class. Alternative building blocks lacking either the bromine or ethynyl group would fail to produce the requisite connectivity for terpyridine macrocycle formation.

Terpyridine macrocycles Supramolecular chemistry Patent synthesis

2-Bromo-5-ethynylpyridine: Validated Application Scenarios for Research and Industrial Procurement


Sequential Cross-Coupling for Complex Heterocyclic Architectures

Researchers synthesizing extended π-conjugated systems for organic electronics, fluorescent probes, or pharmaceutical intermediates can utilize 2-Bromo-5-ethynylpyridine in sequential cross-coupling protocols. The C2-bromine can first undergo Suzuki-Miyaura coupling with an arylboronic acid, followed by Sonogashira coupling of the intact C5-ethynyl group with an aryl iodide, enabling rapid assembly of unsymmetrical biaryl-alkyne-pyridine frameworks without intermediate deprotection steps. This dual orthogonal reactivity, unavailable in monosubstituted pyridine building blocks, reduces synthetic step count and improves overall efficiency in diversity-oriented synthesis.

Click Chemistry Conjugation Following Suzuki Diversification

Chemical biology and bioconjugation laboratories can employ 2-Bromo-5-ethynylpyridine as a modular scaffold for assembling molecular probes. The bromine handle allows initial diversification via Suzuki coupling to install fluorophores, affinity tags, or targeting moieties, while the preserved terminal alkyne remains available for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules (e.g., peptides, oligonucleotides, carbohydrates). This orthogonal functionalization sequence, enabled by the heterobifunctional design, is not achievable with simple 5-ethynylpyridine or 2-bromopyridine alone.

Terpyridine Macrocycle and Supramolecular Ligand Synthesis

Supramolecular chemistry groups constructing terpyridine-based macrocycles and coordination cages can procure 2-Bromo-5-ethynylpyridine as a documented key intermediate . The compound's specific 2-bromo-5-ethynyl substitution pattern provides the precise connectivity required for assembling multidentate ligands that coordinate transition metal ions in defined geometries. Procurement of this specific regioisomer ensures compatibility with established synthetic protocols and avoids the need for de novo route development that would be required if alternative building blocks were substituted.

Medicinal Chemistry Library Synthesis and SAR Exploration

Medicinal chemistry teams exploring structure-activity relationships (SAR) around pyridine-containing scaffolds can utilize 2-Bromo-5-ethynylpyridine for parallel library synthesis. The orthogonal handles enable independent variation of substituents at both the C2 and C5 positions through robust cross-coupling chemistry, facilitating the rapid generation of diverse compound collections for hit-to-lead optimization. Commercially available purity grades spanning 95-98% [1] provide flexibility to match purity requirements with the sensitivity of downstream biological assays, enabling cost-efficient procurement strategies based on stage of discovery.

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